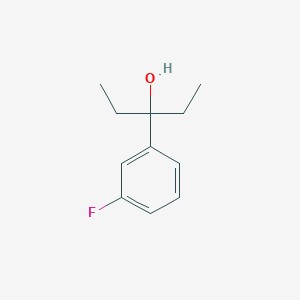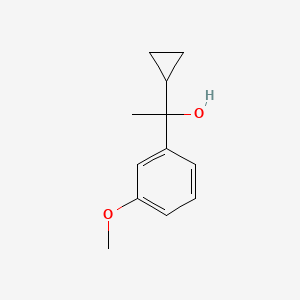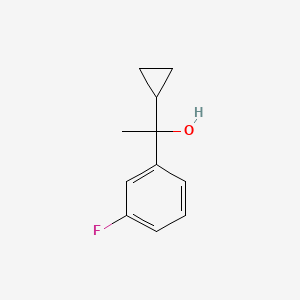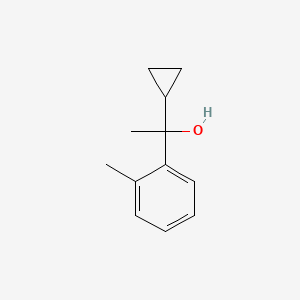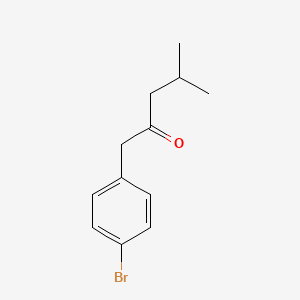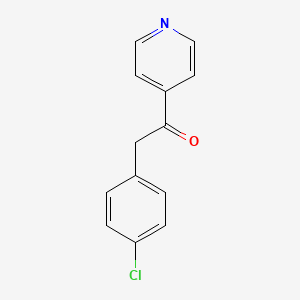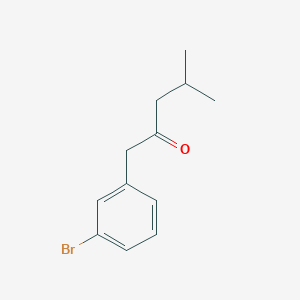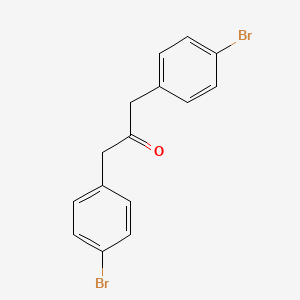
1,3-双(4-溴苯基)丙-2-酮
描述
1,3-Bis(4-bromophenyl)propan-2-one is a useful research compound. Its molecular formula is C15H12Br2O and its molecular weight is 368.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(4-bromophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-bromophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型化合物和配合物的合成:它被用作各种新型化合物和配合物的起始原料或中间体。例如,Uysal、Er 和 Tahtaci (2016) 用它合成了四核席夫碱配合物,该配合物在磁性和热性能方面具有潜在应用 (Uysal, Er, & Tahtaci, 2016).
生物修复和环境应用:该化合物在生物修复中发挥作用。Chhaya 和 Gupte (2013) 讨论了它在使用红曲霉 UC-14 的漆酶生物降解环境污染物双酚 A 中的作用 (Chhaya & Gupte, 2013).
材料科学与工程:它参与开发具有独特性能的新型材料。胡等人(2018 年)探索了它在创造一种新型热稳定化合物中的用途,该化合物在电致发光和机械致变色方面具有潜在应用 (Hu et al., 2018).
功能化化合物的合成:程、霍格和芬斯克(2003 年)利用它轻松合成了烷氧基功能化的二苯并[fg,op]萘并蒄,突出了它在合成功能化有机化合物中的作用 (Cheng, Höger, & Fenske, 2003).
分子逻辑系统和传感器应用:张、苏、马和田(2008 年)使用 1,3-双(1,1,3-三甲基-1H-苯并[e]吲哚-2(3H)-亚甲基)丙-2-酮合成了一个新型荧光团,展示了它在开发用于检测 pH 值、溶剂极性和金属离子的分子逻辑系统中的用途 (Zhang, Su, Ma, & Tian, 2008).
晶体结构分析:Cannon、Potts、Raston、Sierakowski 和 White (1978) 研究了包括 1,3-双(4'-溴苯基)丙-1,2,3-三酮在内的化合物的晶体结构,有助于加深对相关有机化合物结构方面的理解 (Cannon et al., 1978).
电化学和聚合物应用:陈、王、廖、李和赖(2010 年)使用 1,3-双(4-溴苯基)丙-2-酮的衍生物合成了一种新型共轭聚合物,探索了它的电致变色应用 (Chen et al., 2010).
属性
IUPAC Name |
1,3-bis(4-bromophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKEYDDVSREIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-bromophenyl)propan-2-one | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


